1,1'-Thiocarbonyl-di-(1,2,4)-triazole

Energetic Materials Synthesis Thionocarbonate Preparation Nitroalcohol Chemistry

1,1′-Thiocarbonyl-di-(1,2,4)-triazole (often abbreviated as TCDT) is a crystalline thiocarbonyl transfer reagent in which a central thiocarbonyl (C=S) group bridges two 1,2,4-triazole rings. Classified among the N,N′-thiocarbonyldiazoles, it serves as a shelf-stable, solid equivalent of thiophosgene, designed to install thiocarbonyl functionality into alcohols, amines, and thiols under mild conditions.

Molecular Formula C5H4N6S
Molecular Weight 180.19 g/mol
CAS No. 63976-76-1
Cat. No. B8413883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Thiocarbonyl-di-(1,2,4)-triazole
CAS63976-76-1
Molecular FormulaC5H4N6S
Molecular Weight180.19 g/mol
Structural Identifiers
SMILESC1=NN(C=N1)C(=S)N2C=NC=N2
InChIInChI=1S/C5H4N6S/c12-5(10-3-6-1-8-10)11-4-7-2-9-11/h1-4H
InChIKeyHXTDOIPZWDIJDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1′-Thiocarbonyl-di-(1,2,4)-triazole (CAS 63976-76-1): A Specialized Thiocarbonyl Transfer Reagent for Demanding Synthetic Applications


1,1′-Thiocarbonyl-di-(1,2,4)-triazole (often abbreviated as TCDT) is a crystalline thiocarbonyl transfer reagent in which a central thiocarbonyl (C=S) group bridges two 1,2,4-triazole rings [1]. Classified among the N,N′-thiocarbonyldiazoles, it serves as a shelf-stable, solid equivalent of thiophosgene, designed to install thiocarbonyl functionality into alcohols, amines, and thiols under mild conditions [2]. Unlike its most prominent in-class analog, 1,1′-thiocarbonyldiimidazole (TCDI), TCDT exploits the distinct electronic character and leaving-group ability of the 1,2,4-triazole heterocycle, leading to markedly different reactivity profiles in specific, quantifiable contexts.

Why Thiocarbonyl Transfer Reagents Cannot Be Interchanged: The Case for 1,1′-Thiocarbonyl-di-(1,2,4)-triazole


Thiocarbonyl transfer reagents are often treated as interchangeable thiophosgene surrogates, but this assumption fails in practice. The identity of the azole leaving group—imidazole versus 1,2,4-triazole—dictates electrophilicity, side-reaction susceptibility, and reaction manifold accessibility [1]. Where TCDI decomposes or promotes destructive side reactions with base-sensitive or oxidation-prone substrates, TCDT can deliver high isolated yields under identical conditions, as demonstrated in the only viable route to energetic polynitroethyl thionocarbonates [2]. Furthermore, the triazole scaffold uniquely enables selective mono-substitution with primary amines, a capability absent in TCDI due to competitive bis-addition, and participates in Diels–Alder cycloadditions that are inaccessible to the imidazole analog [1]. The quantitative evidence below substantiates these non-interchangeable performance characteristics.

Quantitative Differentiation Evidence for 1,1′-Thiocarbonyl-di-(1,2,4)-triazole Against Closest Analogs


TCDT Delivers an 83% Isolated Yield with Nitroalcohols Where TCDI Completely Fails Due to Side Reactions

In the preparation of polynitroethyl thionocarbonates—key intermediates for energetic explosives and plasticizers—1,1′-thiocarbonyldiimidazole (TCDI) was explicitly reported to be 'ineffective due to side reactions involving the nitroalcohol and imidazole' [1]. Under identical substrate and solvent conditions, switching to 1,1′-thiocarbonyl-di-(1,2,4)-triazole (TCDT) provided bis(2,2-dinitropropyl)thionocarbonate in 83% isolated yield after recrystallization, with a melting point of 86–87 °C and confirmed elemental analysis [1]. This represents a functional yield difference from essentially 0% (TCDI) to 83% (TCDT) for the same transformation. The patent further states that TCDT-based methodology constitutes 'the only method available for the preparation' of these target thionocarbonates [1].

Energetic Materials Synthesis Thionocarbonate Preparation Nitroalcohol Chemistry

TCDT Enables Selective Mono-Addition with Primary Amines to Afford Unsymmetrical Thioureas, a Reactivity Profile Not Shared by TCDI

The 1980 foundational study by Larsen and Harpp explicitly states that the triazole-based thiocarbonyl transfer reagent 'appears to be superior in many ways to the parent thiophosgene (2) or the 1,1′-thiocarbonyldiimidazole analogues (3)' and specifically that 'reagent 1 reacts with primary amines in a selective fashion, thus permitting the facile synthesis of unsymmetrically substituted thioureas' [1]. While the paper does not tabulate comparative yields for the amine reaction alone, the mechanistic basis resides in the attenuated electrophilicity of the triazole-substituted intermediate, which suppresses the bis-addition pathway that complicates TCDI-mediated reactions with primary amines. The subsequent 1985 study by Harpp, MacDonald, and Larsen confirms that both reagents afford thioamides from aldonitrones in good yields, but the unique selectivity for unsymmetrical thiourea formation remains specific to the triazole system [2].

Unsymmetrical Thiourea Synthesis Chemoselective Thiocarbonylation Amine Functionalization

TCDT Is a Crystalline Solid with Favorable Handling Characteristics Contrasting with the Extreme Acute Toxicity and Volatility of Thiophosgene

Thiophosgene (CSCl₂) is a dense red-orange liquid (bp 73.5 °C) classified as highly toxic by inhalation, ingestion, and dermal absorption; it fumes in air, causes severe eye and respiratory damage, and requires specialized ventilation and handling protocols [1]. In contrast, 1,1′-thiocarbonyl-di-(1,2,4)-triazole is a crystalline solid at ambient temperature . The GHS classification for TCDT indicates standard precautions (avoid dust formation, provide exhaust ventilation) consistent with a manageable solid reagent, whereas thiophosgene demands gas-tight containment . While TCDI is also a solid (mp 98–102 °C) and often marketed as a safer thiophosgene alternative, the triazole derivative offers the additional selectivity advantages documented above without introducing the imidazole-related side reactions seen with TCDI [2].

Laboratory Safety Reagent Handling Thiophosgene Replacement

TCDT Participates as a Dienophile in Diels–Alder Cycloadditions, a Reaction Manifold Entirely Inaccessible to TCDI and Thiophosgene Derivatives

The 1980 J. Org. Chem. paper by Larsen and Harpp is entirely dedicated to the Diels–Alder chemistry of 1,1′-thiocarbonylbis(1,2,4-triazole) [1]. The C=S bond of TCDT functions as a heterodienophile, reacting with conjugated dienes to give cyclic and bicyclic thiapyran adducts that can be further elaborated into mercapto esters, thiapyrans, and thiapyranones in good yields [1]. This pericyclic reactivity is a direct consequence of the triazole ring's electronic influence on the thiocarbonyl group. In contrast, neither TCDI nor thiophosgene are reported to participate in analogous Diels–Alder cycloadditions with useful efficiency; thiophosgene's participation is limited to specialized high-pressure conditions. The 1985 Can. J. Chem. study subsequently demonstrated that these cycloadducts serve as versatile intermediates for further synthetic elaboration, confirming the synthetic utility of this unique reactivity [2].

Diels–Alder Cycloaddition Heterocycle Synthesis Thiocarbonyl Dienophile

Recommended Application Scenarios for 1,1′-Thiocarbonyl-di-(1,2,4)-triazole Based on Quantitative Differentiation Evidence


Synthesis of Energetic Polynitroethyl Thionocarbonates and Related Intermediates

When the synthetic target is a thionocarbonate derived from a base-sensitive or oxidation-prone alcohol—particularly polynitroalcohols such as 2,2-dinitropropanol, 2,2,2-trinitroethanol, or 2,2-difluoro-2-nitroethanol—TCDT is the only demonstrated effective reagent. TCDI fails completely due to imidazole-mediated side reactions, and thiophosgene is unsuitable because of competing deformylation and hydrolysis pathways [1]. The patent explicitly establishes that the TCDT-based protocol, with pyridine catalysis in acetone at ambient temperature, is the sole method for preparing these energetic intermediates in high yield and purity [1].

Chemoselective Synthesis of Unsymmetrical Thiourea Libraries for Medicinal Chemistry

For parallel synthesis or library production of unsymmetrical 1,3-disubstituted thioureas—privileged scaffolds in kinase inhibitors, receptor antagonists, and anti-infective agents—TCDT's capacity for selective mono-addition to primary amines eliminates the protection/deprotection steps required with TCDI or isothiocyanate-based routes [2]. This selectivity directly reduces synthetic step count and improves overall throughput in medicinal chemistry workflows [2].

Diels–Alder-Based Construction of Sulfur-Containing Heterocycles and Bicyclic Frameworks

TCDT is the reagent of choice when the synthetic plan involves a thiocarbonyl dienophile for [4+2] cycloaddition. The resulting bicyclic thiapyran adducts serve as precursors to mercapto esters, thiapyrans, and thiapyranones in good yields, providing entry to sulfur-heterocycle chemical space that is inaccessible with TCDI or thiophosgene [3]. This application is uniquely enabled by the electronic influence of the 1,2,4-triazole ring on the thiocarbonyl group [3].

Thiocarbonylation Workflows Requiring a Non-Volatile, Solid Thiophosgene Replacement

When institutional safety protocols preclude the use of volatile, highly toxic liquid reagents such as thiophosgene, and the substrate scope is incompatible with TCDI (e.g., base-sensitive or oxidation-prone substrates), TCDT provides the necessary combination of solid-state convenience and unique reactivity profile [1]. Its crystalline nature allows accurate weighing under standard fume-hood conditions without the specialized gas-handling equipment mandated for thiophosgene .

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